7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)
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Overview
Description
Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is a synthetic organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Formation of Intermediates: The intermediate compounds are formed through a series of reactions, including halogenation and cyclization.
Final Coupling: The final step involves the coupling of two molecules of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with a methylene bridge to form Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane.
Industrial Production Methods
Industrial production methods for this compound may involve:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction rates and improve yields.
Catalytic Processes: The use of catalysts such as palladium or copper can facilitate the coupling reactions and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can have enhanced biological activities and different chemical properties.
Scientific Research Applications
Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane has several scientific research applications:
Medicinal Chemistry: It is used in the design and development of new drugs, particularly for its potential anticancer and antiviral activities
Biological Studies: The compound is used to study the mechanisms of action of various biological pathways, including apoptosis and cell cycle regulation.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane involves:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with similar chemical properties.
7H-Pyrrolo[2,3-d]pyrimidine: A core structure in many biologically active compounds.
Uniqueness
Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is unique due to its bis-substituted structure, which enhances its reactivity and potential for forming complex derivatives. This structural feature also contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
90213-77-7 |
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Molecular Formula |
C13H6Cl4N6 |
Molecular Weight |
388.0 g/mol |
IUPAC Name |
2,4-dichloro-7-[(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)methyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H6Cl4N6/c14-8-6-1-3-22(10(6)20-12(16)18-8)5-23-4-2-7-9(15)19-13(17)21-11(7)23/h1-4H,5H2 |
InChI Key |
QBLXHSSZXNWGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=C1C(=NC(=N2)Cl)Cl)CN3C=CC4=C3N=C(N=C4Cl)Cl |
Origin of Product |
United States |
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